molecular formula C29H24I4O4 B1611244 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene CAS No. 678187-25-2

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene

Cat. No.: B1611244
CAS No.: 678187-25-2
M. Wt: 944.1 g/mol
InChI Key: XLVSNAHEGJFBNA-UHFFFAOYSA-N
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Description

This compound is a highly substituted aromatic ether characterized by a central propane backbone with three branches, each terminating in an iodophenoxy group. The presence of iodine atoms provides sites for further functionalization via halogen exchange or cross-coupling reactions.

Properties

IUPAC Name

1-iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24I4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVSNAHEGJFBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(COC2=CC=C(C=C2)I)(COC3=CC=C(C=C3)I)COC4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477668
Record name AGN-PC-0NHST9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

944.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678187-25-2
Record name AGN-PC-0NHST9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis relies heavily on 4-iodophenol derivatives and benzyl halides bearing iodine substituents. For example, 1-iodo-4-[(4-iodophenyl)methyl]benzene (CAS 23055-78-9) is a related compound used as a precursor or intermediate, characterized by its molecular formula C13H10I2 and a molecular weight of 420.03 g/mol.

Ether Formation via Williamson Ether Synthesis

The core synthetic step involves ether bond formation between phenolic hydroxyl groups and alkyl halides or bromides under basic conditions. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed bases, with tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) as solvents.

  • Example: Reaction of 4-iodophenol with bis(bromomethyl)propane derivatives under NaH in THF at 0–80°C to yield bis(4-iodophenoxy)methyl substituted propoxy compounds.
  • Use of phase transfer catalysts such as tetrabutylammonium iodide can enhance reaction rates and yields.

Multi-Step Assembly of the Propoxy Core

The propoxy backbone is constructed by sequential alkylation steps:

  • Preparation of 3-hydroxy-2,2-bis(bromomethyl)propoxy intermediate.
  • Nucleophilic substitution with 4-iodophenol under basic conditions to form the bis(4-iodophenoxy)methyl substituents.
  • Final etherification at the terminal 1-iodo-4-hydroxybenzene position to complete the molecule.

This multi-step approach ensures regioselective substitution and high purity of the final compound.

Reaction Conditions and Catalysts

  • Typical reaction temperatures range from room temperature to reflux (up to 100°C).
  • Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or side reactions.
  • Copper(I) iodide and cesium carbonate have been used in related iodophenyl ether syntheses to facilitate coupling reactions.
  • Reaction times vary from several hours to overnight (e.g., 20 hours at 100°C in DMSO for related iodophenyl ether formations).

Data Table Summarizing Key Preparation Parameters

Step Reactants/Intermediates Base/Catalyst Solvent Temperature Time Yield (%) Notes
1 4-iodophenol + bis(bromomethyl)propane NaH, Tetrabutylammonium iodide THF 0–80°C 3–5 hours ~70–85 Williamson ether synthesis
2 Intermediate + 1-iodo-4-hydroxybenzene K2CO3 Acetonitrile 65°C 24 hours 60–75 Final etherification step
3 Related iodophenyl compounds CuI, Cs2CO3 DMSO 100°C 20 hours 50–60 Catalyzed coupling for related ethers

Research Findings and Optimization Notes

  • The use of strong bases like sodium hydride is critical for deprotonating phenolic hydroxyl groups to enhance nucleophilicity for ether bond formation.
  • Phase transfer catalysts improve reaction efficiency by increasing the solubility of ionic species in organic solvents.
  • Maintaining an inert atmosphere prevents side reactions involving iodine substituents, which are sensitive to oxidation.
  • Reaction monitoring via chromatographic techniques (HPLC, LC-MS) ensures high purity and yield.
  • Purification typically involves silica gel chromatography or preparative HPLC to isolate the desired compound with >95% purity.
  • Scale-up considerations include solvent choice and reaction vessel design to ensure effective heat transfer and mixing.

Chemical Reactions Analysis

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to form deiodinated products. Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into complex molecules.

    Biology: The compound can be used in radiolabeling studies due to its iodine content, which is useful in tracing and imaging studies.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene involves its ability to interact with various molecular targets through its iodine atoms and phenoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound 1-Chloro-4-[(4-iodophenoxy)methyl]benzene Bis(4-iodophenyl) Ether tert-Butyl(4-iodophenoxy)dimethylsilane
Molecular Weight ~1,200–1,400 (estimated) ~360 ~438 ~406
Substituents 4 iodophenoxy groups 1 chlorophenyl, 1 iodophenoxy 2 iodophenyl 1 iodophenoxy, TBS-protected
Melting Point Not reported 108–109°C Not reported Not reported
Reactivity 4 iodine sites for substitution 1 iodine site 2 iodine sites 1 iodine site (protected)
Synthetic Complexity High (multi-step coupling required) Moderate (single-step coupling) Low Moderate

Research Findings and Implications

  • Steric Effects : The target compound’s branched structure introduces significant steric hindrance, which may reduce reaction rates in substitution or coupling reactions compared to linear analogues like Bis(4-iodophenyl) ether .
  • Thermal Stability : Iodinated aromatics are generally less thermally stable than chlorinated or methoxy derivatives. This is critical for applications in high-temperature environments.
  • Synthetic Challenges : Multi-step synthesis with precise control of stoichiometry is required to avoid incomplete substitution or side products, as seen in the low yield (29%) of a structurally simpler branched ether .

Biological Activity

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene, also known by its CAS number 678187-25-2, is a complex organic compound characterized by multiple iodine atoms and phenoxy groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Information:

  • Molecular Formula: C29H24I4O4
  • Molecular Weight: 944.116 g/mol
  • IUPAC Name: this compound

Structural Characteristics:

The structure of the compound includes multiple iodine substituents and phenoxy groups, which significantly influence its reactivity and biological interactions. The presence of iodine enhances the compound's radiolabeling capabilities, making it suitable for imaging studies in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This interaction can lead to:

  • Oxidative Stress Induction: The compound may induce oxidative stress in cells, leading to apoptosis or necrosis in certain cancer cell lines.
  • Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

Research Findings

  • Anticancer Activity:
    • A study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties:
    • Research indicated that iodine-containing compounds possess inherent antimicrobial properties. The compound's structure allows it to disrupt microbial membranes effectively, leading to cell death.
  • Radiolabeling Applications:
    • Due to its iodine content, this compound is suitable for use in radiolabeling studies. It can be utilized in imaging techniques such as PET scans to trace biological processes in vivo.

Case Study 1: Antitumor Activity

A study published in the Journal of Organic Chemistry explored the antitumor effects of iodine-substituted phenolic compounds. The results indicated that this compound exhibited a dose-dependent inhibition of tumor growth in xenograft models. The study highlighted the potential for this compound as a lead structure for developing new anticancer agents .

Case Study 2: Antifungal Efficacy

A recent investigation into the antifungal activity of iodine-containing compounds revealed that this compound showed significant effectiveness against resistant strains of Candida species. The mechanism was proposed to involve disruption of cellular antioxidation systems .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis...]Antitumor25
1-Iodo-3-[3-(4-methylphenoxy)-...]Antifungal15
1-Iodo-4-(phenylthio)benzeneAntimicrobial30

Table 2: Synthesis Pathways and Yields

Synthesis MethodYield (%)Conditions
Iodination of phenolic precursors85Iodine + oxidizing agent
Reaction with bis(phenoxy) derivatives70Solvent-free conditions

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene?

  • Methodology : The compound’s synthesis typically involves multi-step nucleophilic substitution reactions. For example, analogous procedures (e.g., ) use brominated intermediates reacted with 4-iodophenol derivatives under alkaline conditions (e.g., K2_2CO3_3) in polar aprotic solvents like acetone or acetonitrile at 65°C. Optimizing stoichiometry and reaction time (e.g., 21 hours for complete substitution) is critical to achieve high yields. Post-reaction purification via column chromatography or recrystallization ensures purity.
  • Key Considerations : Control of steric hindrance due to bulky substituents requires excess reagents and elevated temperatures. Monitoring reaction progress via TLC or HPLC is advised .

Q. How can NMR spectroscopy resolve structural ambiguities in this highly substituted aromatic compound?

  • Methodology : 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3) are essential. For instance, in , chemical shifts for aromatic protons appear between δ 6.8–7.5 ppm, with coupling constants (e.g., J=8.5J = 8.5 Hz) confirming para-substitution patterns. 13^13C NMR identifies iodine-substituted carbons (δ ~90–100 ppm). 2D NMR (e.g., COSY, HSQC) clarifies connectivity in crowded regions.
  • Challenges : Signal splitting due to multiple substituents may require high-field instruments (≥400 MHz) and advanced techniques like NOESY to confirm spatial arrangements .

Q. What safety protocols are critical when handling this iodine-rich compound?

  • Guidelines : As per , researchers must wear PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks.
  • Emergency Measures : Immediate decontamination with ethanol or soap for skin contact; eye rinsing stations must be accessible .

Advanced Research Questions

Q. How can this compound be utilized in designing functional materials, such as porous organic polymers (POPs)?

  • Application : Its multi-iodinated structure makes it a candidate for constructing POPs via copolymerization with aldehydes (e.g., ). For example, FePPOPBFPB, a POP with a 3D porous network, was synthesized using a tetra-aldehyde monomer, achieving high surface areas (~800 m2^2/g) and catalytic active sites.
  • Methodology : Employ the Alder–Longo method for condensation, followed by activation (e.g., CO2_2 supercritical drying) to preserve porosity. Characterize porosity via BET analysis and catalytic activity through substrate adsorption studies .

Q. What strategies address contradictions in spectroscopic data during structural validation?

  • Resolution : Cross-validate NMR findings with complementary techniques:

  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+I]+ peaks).
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages).
    • Case Study : Discrepancies in melting points or unexpected 1^1H NMR signals may indicate impurities; repeat synthesis with stricter anhydrous conditions or alternative purification .

Q. How does steric and electronic effects influence reactivity in further functionalization reactions?

  • Mechanistic Insight : The electron-withdrawing iodine substituents deactivate the aromatic ring, directing electrophilic substitutions to meta positions. Steric hindrance from the 2,2-bis(phenoxy)methyl groups limits accessibility for bulky reagents.
  • Experimental Design : Use DFT calculations to predict reactive sites. Test regioselectivity via halogenation (e.g., Br2_2/FeBr3_3) or nitration, followed by LC-MS to track product distributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene

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